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molecular formula C12H15NO5 B8743588 3,5-Bis-ethoxycarbonyl-6-methyl-2-pyridone

3,5-Bis-ethoxycarbonyl-6-methyl-2-pyridone

Cat. No. B8743588
M. Wt: 253.25 g/mol
InChI Key: FXDLBWVSYYXICK-UHFFFAOYSA-N
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Patent
US04657919

Procedure details

Ethylcyanoacetate (2.26 g, 0.02 mol) was added to a NaOEt solution (prepared from 0.46 g of sodium metal in 50 ml EtOH), followed by compound 1 (3.72 g, 0.02 mol). The solution was refluxed for 12 hours. Shiny, light-yellow crystals precipitated out after 18 hours of standing at room temperature. After decolorizing with Nuchar activated carbon, white crystals of 3,5-bis-ethoxycarbonyl-6-methyl-2-pyridone were obtained: 1.45 g, 29% yield; mp=195°-197° C.; NMR (DMSO-d6) δ 1.1-1.5 (t, 6H), 2.6 (s, 3H), 4.1-4.5 (q, 4H), 8.6 (s, 1H), 12.6 (NH); IR (KBr) 1660 cm-1 (C=O of pyridone), 1700 cm-1 and 1720 cm-1 (C=O of ester).
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
compound 1
Quantity
3.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3]C(=O)CC#N)C.[CH2:9]([O:11][CH:12]=[CH:13][C:14](=O)[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:10].[K+].[Br-].[NH:24]1[CH:29]=[CH:28]C=C[C:25]1=[O:30]>CC[O-].[Na+]>[CH2:9]([O:11][C:12]([C:13]1[C:25](=[O:30])[NH:24][C:29]([CH3:28])=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:14]=1)=[O:3])[CH3:10] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC[O-].[Na+]
Step Two
Name
compound 1
Quantity
3.72 g
Type
reactant
Smiles
C(C)OC=CC(CC(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC=C1)=O
Step Five
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Shiny, light-yellow crystals precipitated out after 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
of standing at room temperature
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C(NC(=C(C1)C(=O)OCC)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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